

# Poly-D-lysine Hydrobromide: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Poly-D-lysine hydrobromide

Cat. No.: B3121105

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An in-depth examination of the properties, specifications, and applications of **Poly-D-lysine hydrobromide** (PDL) in scientific research and drug development.

**Poly-D-lysine hydrobromide** (PDL) is a synthetic, positively charged polymer widely utilized in biomedical research to enhance cell adhesion to solid substrates. Its D-isomeric form provides resistance to enzymatic degradation, ensuring a stable and long-lasting coating for cell culture applications. This guide provides a comprehensive overview of PDL's properties, specifications, and common experimental protocols.

## Core Properties and Specifications

PDL is characterized by its molecular weight, which significantly influences its physical and biological properties. The following tables summarize the key specifications of commonly available PDL products.

Table 1: Chemical and Physical Properties

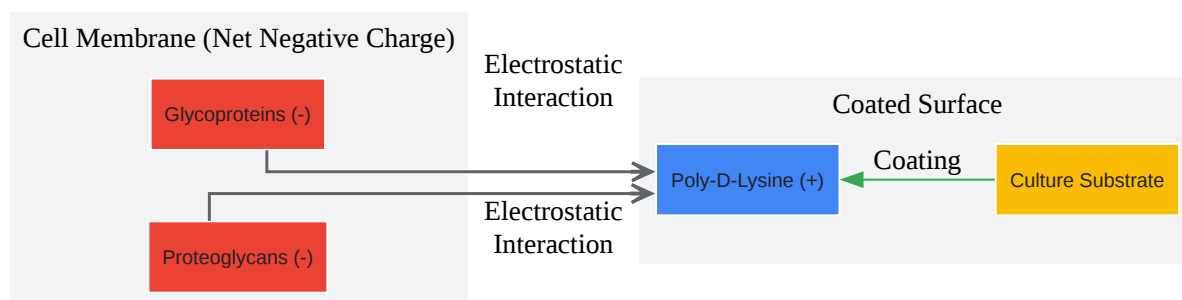
Property	Value
CAS Number	27964-99-4
Molecular Formula	$(C_6H_{12}N_2O)_n \cdot HBr$
Appearance	White to off-white powder
Solubility	Soluble in water

Table 2: Molecular Weight Specifications

Product	Molecular Weight Range (kDa)	Degree of Polymerization
PDL (Low MW)	30 - 70	150 - 350
PDL (Medium MW)	70 - 150	350 - 750
PDL (High MW)	>150	>750

## Mechanism of Action: Enhancing Cell Adhesion

PDL's efficacy as a cell culture coating stems from its cationic nature. The positively charged  $\epsilon$ -amino groups of the lysine residues interact electrostatically with the net negative charge of the cell membrane, which is rich in anionic components like glycoproteins and proteoglycans. This interaction promotes the adhesion and spreading of a wide variety of cell types.



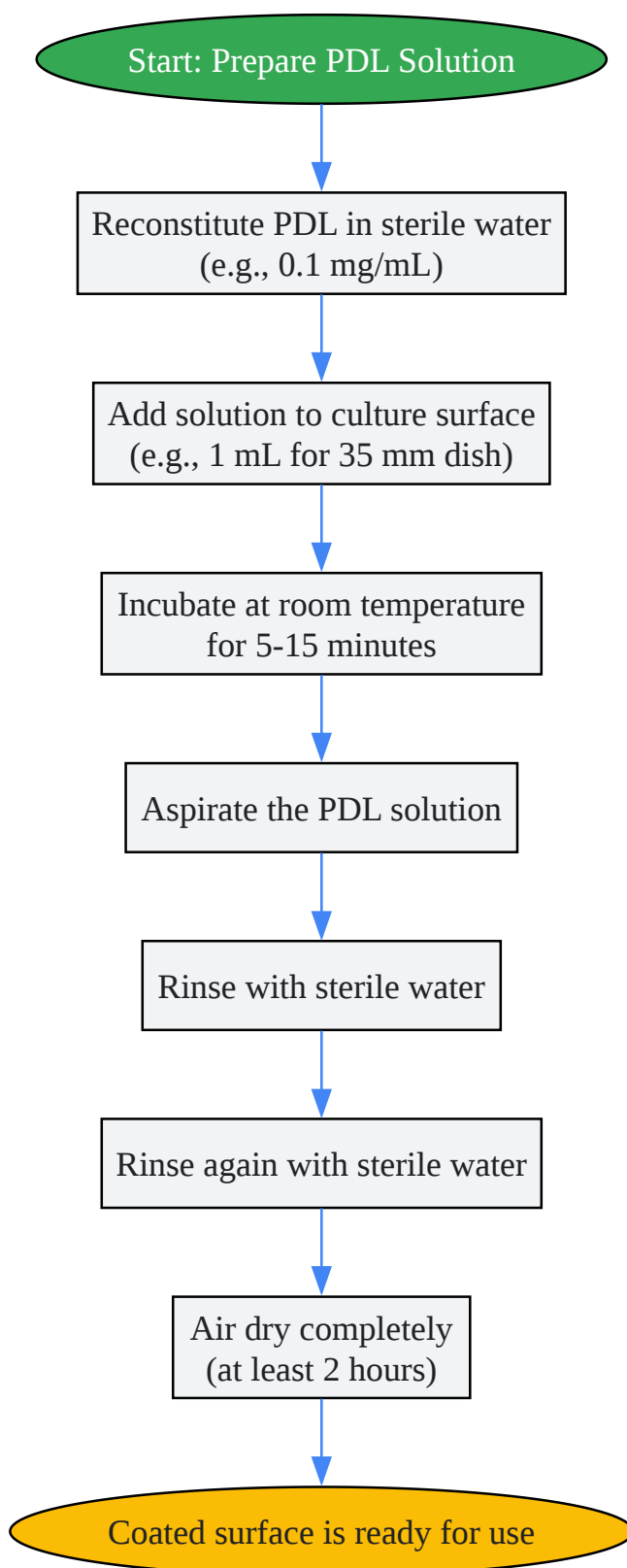
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Caption: Electrostatic interaction between PDL and the cell membrane.

## Experimental Protocols

### Preparation of PDL-Coated Cultureware

This protocol outlines the standard procedure for coating plastic or glass culture surfaces with PDL to enhance cell attachment.



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Caption: Workflow for coating cultureware with Poly-D-lysine.

**Methodology:**

- **Reconstitution:** Prepare a working solution of PDL (e.g., 0.1 mg/mL) in sterile, tissue culture-grade water.
- **Coating:** Add a sufficient volume of the PDL solution to completely cover the culture surface.
- **Incubation:** Incubate the cultureware at room temperature for 5 to 15 minutes.
- **Aspiration:** Carefully aspirate the PDL solution.
- **Rinsing:** Wash the surface twice with sterile, tissue culture-grade water to remove any unbound PDL.
- **Drying:** Allow the coated surface to dry completely in a sterile environment (e.g., a laminar flow hood) for at least 2 hours before introducing cells.

## In Vitro Neuronal Cell Culture on PDL

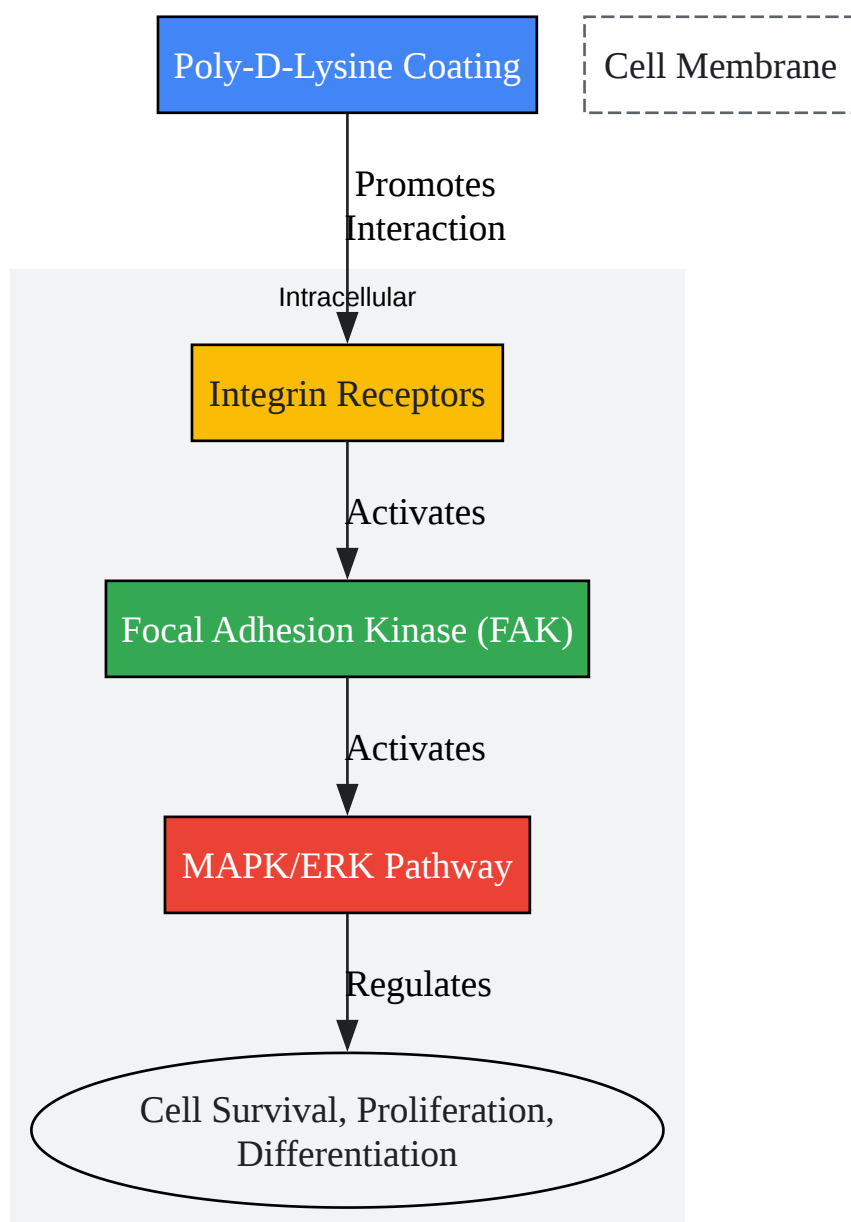
This protocol describes the use of PDL-coated surfaces for the culture of primary neurons, a common application.

**Methodology:**

- **Prepare Coated Plates:** Follow the "Preparation of PDL-Coated Cultureware" protocol.
- **Cell Seeding:** Dissociate primary neurons from embryonic tissue using appropriate enzymatic digestion and mechanical trituration methods.
- **Plating:** Seed the dissociated neurons onto the PDL-coated plates in a suitable neuronal culture medium.
- **Incubation:** Culture the cells in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- **Observation:** Monitor cell attachment, viability, and neurite outgrowth over time using microscopy.

## Signaling Pathways Influenced by PDL-Mediated Adhesion

Cell adhesion to the extracellular matrix (ECM), or in this case, a synthetic mimic like PDL, is not a passive process. It triggers intracellular signaling cascades that regulate cell survival, proliferation, and differentiation. Integrins, a family of transmembrane receptors, play a crucial role in this process. While PDL's interaction is primarily electrostatic, it facilitates the subsequent engagement of integrins with secreted ECM proteins, leading to the activation of focal adhesion kinase (FAK) and downstream pathways like the MAPK/ERK pathway.



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Caption: Simplified signaling pathway initiated by cell adhesion.

- To cite this document: BenchChem. [Poly-D-lysine Hydrobromide: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3121105#poly-d-lysine-hydrobromide-properties-and-specifications\]](https://www.benchchem.com/product/b3121105#poly-d-lysine-hydrobromide-properties-and-specifications)

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